3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene
Overview
Description
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C7HBrCl2F4. It is a halogenated aromatic compound that features bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is known for its high stability and hydrophobicity, making it useful in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the bromination of 2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene. This process can be carried out under acidic or basic conditions, and the reaction produces hydrogen bromide as a byproduct .
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination reactions. The process involves the use of bromine and a suitable catalyst to facilitate the reaction. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products are often biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is used in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its ability to introduce multiple halogen atoms into drug candidates.
Material Science: This compound is used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing groups. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the halogen atoms and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the bromine and additional chlorine atoms.
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar but lacks the bromine and fluorine atoms.
Uniqueness
3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene is unique due to the presence of multiple halogen atoms and a trifluoromethyl group, which confer high stability and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3-bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrCl2F4/c8-4-5(9)2(7(12,13)14)1-3(11)6(4)10/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGLJKWUXDQTOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Br)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrCl2F4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202552 | |
Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112290-05-8 | |
Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112290-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,4-dichloro-1-fluoro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201202552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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